Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate
説明
Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core modified with a tert-butyl carboxylate group and a pyrrolidine-triazolo-pyridazine moiety linked via an amide-containing ethyl chain.
特性
IUPAC Name |
tert-butyl 4-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]amino]ethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O3/c1-21(2,3)31-20(30)26-9-6-15(7-10-26)12-19(29)23-16-8-11-27(13-16)18-5-4-17-24-22-14-28(17)25-18/h4-5,14-16H,6-13H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMXHNFBAQSQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core connected to a piperidine moiety, which is essential for its biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it suitable for various pharmacological applications.
Molecular Formula
- Molecular Formula : C_{19}H_{27}N_{5}O_{2}
- Molecular Weight : 357.45 g/mol
Synthesis
The synthesis of Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate typically involves:
- Formation of the Triazolo-Pyridazine Core : Cyclization reactions of hydrazine derivatives with suitable electrophiles.
- Introduction of the Piperidine Moiety : Nucleophilic substitution reactions with piperidine derivatives.
- Alkylation : Attaching the tert-butyl group using tert-butyl halides in the presence of a base.
Anticancer Activity
Recent studies have indicated that compounds similar to Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : Compounds within this class have shown IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, including A549 and MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | A549 | 21.3 |
| Example B | MCF-7 | 28.3 |
Antimicrobial Activity
Similar triazolo derivatives have demonstrated antimicrobial properties against a range of pathogens:
- Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.
Antiplasmodial Activity
There is emerging evidence suggesting that derivatives related to this compound may inhibit the growth of Plasmodium falciparum, the causative agent of malaria:
- Inhibition of Hemozoin Formation : This mechanism is critical as it leads to the accumulation of toxic heme within the parasite .
Study on Anticancer Efficacy
A recent study evaluated a series of triazolo-pyridazine derivatives for their anticancer activity. The results highlighted that specific modifications in the structure significantly enhanced their efficacy against breast cancer cell lines.
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated promising activity with minimum inhibitory concentrations (MICs) below 50 µg/mL.
類似化合物との比較
Pyrrolidine and Piperidine Derivatives
- 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (): Shares a pyrrolidine core and tert-butyl substituents but lacks the triazolo-pyridazine moiety. Contains ester and nitrile groups, contrasting with the amide linkage in the target compound. Molecular weight: ~541.5 g/mol (calculated) vs. ~529.6 g/mol (target compound, estimated).
Heterocyclic Amines (e.g., IQ-type compounds from ):
- 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A carcinogenic heterocyclic amine found in processed meats. Contains fused imidazo-quinoline rings, differing from the triazolo-pyridazine system. Bioactivity: IQ is mutagenic and carcinogenic (IARC Group 2A), whereas the target compound’s synthetic design may prioritize therapeutic over toxic effects .
Bioactivity and Mechanisms
Ferroptosis Inducers (FINs)
- Erastin and Sorafenib :
Natural Compounds
- Marine Actinomycete Derivatives (): Natural products like salternamide E exhibit diverse bioactivities but often lack the synthetic precision of the target compound. Advantage of Synthetic Compounds: Higher purity, scalability, and tunable pharmacokinetics compared to natural mixtures .
Pharmacokinetic and Toxicity Profiles
- Solubility and Stability : The tert-butyl group in the target compound likely improves lipophilicity and metabolic stability over analogs with unprotected amines or polar groups.
- Toxicity: Unlike carcinogenic heterocyclic amines (e.g., IQ), the target compound’s design may prioritize selectivity to reduce off-target effects, though in vitro assays are needed to confirm this .
Data Tables
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
